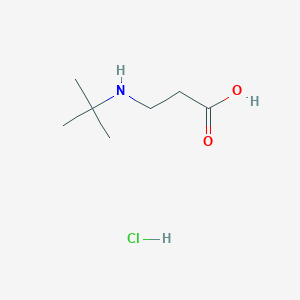
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is a chemical compound with the CAS Number: 874623-47-9 . It has a molecular weight of 237.34 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine can be analyzed using techniques such as single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy . These techniques can provide detailed information about the compound’s molecular geometry and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine include its molecular weight (237.34) and its physical state (liquid at room temperature) .Applications De Recherche Scientifique
Synthesis of Porphyrins
Porphyrins: are a group of organic compounds, many of which play key roles in biological processes. The compound can serve as a precursor in the synthesis of porphyrins . These synthesized porphyrins have applications in fields like photodynamic therapy for cancer treatment and as sensors in analytical chemistry due to their photophysical properties.
Display Materials and Photoconductivity
Substituted benzils, which can be derived from the compound, are found to be effective materials for display technologies . They also exhibit photoconductive properties , making them suitable for use in optoelectronic devices such as solar cells and photodetectors.
Precursors for Optically Active α-Ketols and Metallomesogens
The compound can be used to create optically active α-ketols, which have potential applications in the synthesis of chiral drugs and agrochemicals . Additionally, it can lead to the formation of metallomesogens , which are metal-containing liquid crystals with applications in display technologies and optical data storage .
Protein Cross-Linking and Maillard Reaction
In the food industry and biochemistry, the Maillard reaction is significant for flavor and color formation. This compound could be involved in protein cross-linking via the Maillard reaction, affecting the texture and nutritional value of food products .
Inhibition of Carboxylesterases
Carboxylesterases are enzymes involved in drug metabolism. Derivatives of this compound have been assessed for their ability to selectively inhibit these enzymes, which is crucial for the development of drugs with improved pharmacokinetic properties .
Non-Linear Optical Materials
Due to their non-centro-symmetric structures and the ability to facilitate electron transfer, derivatives of this compound have potential applications as materials for generating second-order non-linear optical phenomena . This is important for the development of optical switches and modulators in telecommunications .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as drotaverine, are known to inhibit phosphodiesterase-4 (pde4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
For instance, Drotaverine inhibits PDE4, leading to elevated levels of cAMP and resulting in smooth muscle relaxation .
Biochemical Pathways
Elevated cAMP can affect various pathways, including those involved in smooth muscle relaxation .
Result of Action
Based on the action of similar compounds, it could potentially lead to smooth muscle relaxation by increasing camp levels .
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-16-12-8-7-11(14(15)10(3)4)9-13(12)17-6-2/h7-10,14H,5-6,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDDUIBPQBTDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(C)C)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239378 |
Source


|
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874623-47-9 |
Source


|
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














